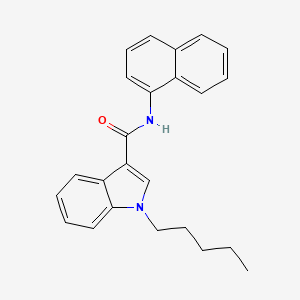

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-naphthalen-1-yl-1-pentylindole-3-carboxamide, reflecting the precise arrangement of functional groups within its molecular architecture. The compound is catalogued under the Chemical Abstracts Service registry number 1338925-11-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C24H24N2O accurately represents the elemental composition, indicating a molecular weight of 356.5 grams per mole as determined through high-resolution mass spectrometric analysis.

Alternative nomenclature systems recognize this compound through various synonymous designations, including 1-pentyl-N-(naphthalen-1-yl)-1H-indole-3-carboxamide and N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide. The compound has also been referenced in scientific literature under abbreviated designations such as N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, MN-24, and AM-6527, though these abbreviated forms are primarily used in specialized research contexts.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C24H24N2O |

| Molecular Weight | 356.469 g/mol |

| Monoisotopic Mass | 356.188863 Da |

| Chemical Abstracts Service Number | 1338925-11-3 |

| Unique Ingredient Identifier | 7FVT9P642K |

| Simplified Molecular Input Line Entry System | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |

The International Chemical Identifier string for this compound is InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27), which provides a standardized representation of its molecular structure that can be universally interpreted by computational chemistry software systems. This comprehensive identification system ensures accurate molecular recognition across different analytical platforms and research applications.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound require sophisticated analytical approaches due to the compound's inherent structural complexity and conformational flexibility. X-ray crystallography represents the primary experimental technique for determining absolute crystal structures from single crystal diffraction patterns, providing unprecedented insight into the three-dimensional arrangement of atoms within the crystalline lattice. The methodology involves exposing crystalline samples to intense monochromatic X-ray beams, which produce characteristic diffraction patterns that can be computationally analyzed to reconstruct atomic positions with sub-angstrom precision.

Contemporary crystallographic studies utilize advanced instrumentation including Rigaku SmartLab Diffractometers and Bruker Photon single crystal diffractometers, which offer enhanced resolution capabilities for complex organic molecules. The data collection process typically involves systematic rotation of the crystal specimen through approximately 180 degrees, with diffraction images recorded at incremental angular positions to capture comprehensive structural information. Modern protocols implement flash-freezing techniques using liquid nitrogen to minimize radiation damage and reduce thermal motion effects that could compromise structural accuracy.

Three-dimensional conformational analysis reveals that this compound adopts multiple energetically favorable conformations in solution, with the pentyl chain exhibiting significant rotational freedom around carbon-carbon single bonds. Computational modeling studies suggest that the compound's overall geometry is dominated by the planar arrangement of the indole and naphthalene ring systems, which are connected through the carboxamide functional group that serves as a conformational hinge point. The amide linkage introduces specific geometric constraints that influence the relative positioning of the aromatic systems, creating distinct spatial arrangements that may correlate with biological activity profiles.

Crystallographic analysis of related indole-3-carboxamide derivatives demonstrates characteristic intermolecular interactions including hydrogen bonding patterns and π-π stacking arrangements between aromatic ring systems. These non-covalent interactions contribute to crystal packing stability and may provide insights into the molecular recognition mechanisms that govern biological activity. The naphthalene moiety typically participates in extensive π-π stacking interactions with neighboring molecules, while the carboxamide group forms hydrogen bonding networks that stabilize the crystal lattice structure.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometric Signatures

Mass spectrometric analysis of this compound employs liquid chromatography-tandem mass spectrometry techniques that provide definitive molecular identification and structural characterization capabilities. The compound exhibits a characteristic molecular ion peak at mass-to-charge ratio 357.0 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]+. Collision-induced dissociation experiments reveal a primary fragmentation pathway yielding a base peak at m/z 214.2, which represents loss of the naphthalene moiety through cleavage of the carboxamide bond.

Secondary fragmentation patterns include characteristic ions at m/z 144.1, which likely corresponds to the pentylindole fragment following further dissociation processes. These mass spectrometric signatures provide robust analytical targets for forensic identification and quantitative analysis applications. The fragmentation behavior demonstrates the relative stability of the indole ring system compared to the carboxamide linkage, which serves as the primary site for molecular dissociation under collision-induced conditions.

| Mass Spectrometric Transition | Mass-to-Charge Ratio | Fragmentation Pathway |

|---|---|---|

| Molecular Ion | 357.0 | [M+H]+ |

| Primary Fragment | 214.2 | Loss of naphthalene moiety |

| Secondary Fragment | 144.1 | Pentylindole fragment |

| Confirmation Transition | 357.0 → 144.1 | Alternative fragmentation |

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for complex organic molecules through analysis of chemical shifts, coupling patterns, and integration ratios. The technique reveals information about the chemical environment of individual hydrogen and carbon atoms within the molecular framework, enabling precise structural assignment and stereochemical determination. For this compound, proton nuclear magnetic resonance analysis would be expected to show distinct signal patterns for the naphthalene aromatic protons, indole ring protons, and aliphatic pentyl chain protons.

Chemical equivalent protons within the molecule would produce single resonance signals, while non-equivalent protons would generate separate peaks with characteristic chemical shift values reflecting their specific electronic environments. The aromatic regions of the spectrum would typically display complex multipicity patterns due to scalar coupling interactions between adjacent protons on the ring systems. Integration analysis would confirm the relative number of protons in each chemical environment, providing quantitative validation of the proposed molecular structure.

Infrared spectroscopic analysis offers complementary structural information through identification of characteristic functional group absorption frequencies. The carboxamide functionality would be expected to produce distinctive carbonyl stretching vibrations in the region around 1650-1680 cm-1, while aromatic carbon-carbon stretching modes would appear in the 1450-1600 cm-1 range. The presence of the secondary amide would also generate characteristic nitrogen-hydrogen stretching and bending vibrations that serve as diagnostic markers for structural confirmation.

Comparative Structural Analysis with Classical Cannabimimetic Indoles

Structural comparison with the prototypical synthetic cannabinoid JWH-018 reveals fundamental differences in molecular architecture that significantly influence biological activity profiles and analytical characteristics. JWH-018, systematically named naphthalen-1-yl-(1-pentylindol-3-yl)methanone, maintains an identical indole core structure with pentyl substitution but differs critically in the connecting group between the indole and naphthalene moieties. While JWH-018 incorporates a ketone linkage (C=O), this compound features an amide functional group (CONH), representing a significant structural modification that affects both chemical properties and biological interactions.

The molecular formula comparison demonstrates this structural relationship clearly: JWH-018 exhibits the formula C24H23NO with a molecular weight of 341.4 g/mol, while this compound presents as C24H24N2O with a molecular weight of 356.5 g/mol. The additional nitrogen atom and hydrogen atom in the carboxamide derivative reflect the substitution of the ketone oxygen with an amino group, creating an amide linkage that introduces new hydrogen bonding capabilities and altered electronic distribution patterns.

This structural modification has profound implications for molecular conformation and intermolecular interactions. The amide group introduces rotational barriers around the carbon-nitrogen bond that are absent in the ketone analog, potentially restricting conformational flexibility and influencing receptor binding geometries. Additionally, the amide nitrogen can serve as both a hydrogen bond donor and acceptor, creating new possibilities for molecular recognition that are not available in the ketone-containing parent compound.

The naphthalene positioning in both compounds maintains the same connectivity pattern through the 1-position of the naphthalene ring system, preserving the overall molecular topology while modifying the electronic and steric properties of the linking region. This structural conservation suggests that both compounds would occupy similar binding sites in biological systems while potentially exhibiting different affinity and selectivity profiles due to the altered chemical properties of the connecting group.

Comparative analysis of related fluorinated derivatives, such as 5-fluoro-N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, demonstrates additional structural variations within this chemical class. The fluorinated analog exhibits a molecular formula of C24H23FN2O with a molecular weight of 374.459 g/mol, representing substitution of one hydrogen atom with fluorine in the pentyl chain region. These structural modifications within the same basic framework illustrate the systematic approach to structure-activity relationship studies in synthetic cannabinoid research.

The structural analysis reveals that this compound represents an evolutionary development in synthetic cannabinoid design, incorporating the proven indole-naphthalene scaffold while introducing novel functional group modifications that may confer distinct pharmacological properties. This approach demonstrates the ongoing efforts to explore chemical space around established molecular frameworks, seeking compounds with improved selectivity, potency, or analytical detectability characteristics.

Properties

IUPAC Name |

N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716467 | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-11-3 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors. It binds to cannabinoid type 1 and type 2 receptors with high affinity, leading to the activation of these receptors. This activation modulates various signaling pathways, resulting in the compound’s psychoactive and physiological effects . The compound’s mechanism of action involves the inhibition of neurotransmitter release and modulation of inflammatory processes .

Comparison with Similar Compounds

Structural Analogues: Core Modifications and Substituents

The following table highlights key structural analogs of NNEI, emphasizing variations in the indole/indazole core, alkyl chain length, and substituent groups:

Key Observations :

- Fluorinated Chains : 5F-MN-24 introduces a fluorine atom at the terminal pentyl position, enhancing metabolic resistance and potency .

- Core Substitution : Replacement of indole with indazole (e.g., AB-PINACA) increases CB1 receptor binding efficacy due to nitrogen positioning .

- Bulky Substituents : APICA’s adamantane group reduces water solubility but extends half-life via slower hepatic clearance .

Pharmacological Data Comparison

The table below summarizes receptor binding affinities (Ki values) and functional activities of NNEI and analogs:

Functional Insights :

- Potency : Fluorination (5F-MN-24) and indazole cores (AB-PINACA) enhance potency, with EC50 values 50–70% lower than NNEI .

- Metabolism : Fluorinated analogs resist cytochrome P450 oxidation, prolonging half-life and increasing overdose risks .

Legal and Forensic Considerations

NNEI and its analogs are frequently modified to circumvent drug laws. For example:

- Positional Isomerism : The 2-naphthyl isomer of NNEI () was marketed as a "legal alternative" but exhibits reduced activity .

- Fluorination : 5F-MN-24’s emergence followed NNEI’s scheduling, demonstrating manufacturers’ evasion tactics .

- Global Controls : NNEI is listed under Schedule I in the U.S., China, and the EU, while newer analogs like AB-PINACA face rapid regulatory responses .

Biological Activity

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Synthesis

NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.

Cannabinoid Receptor Activity

NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:

- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .

- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .

The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.

Psychoactive Properties

NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.

Case Studies

One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |

|---|---|---|---|

| This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |

| JWH-018 | 40 | 100 | Yes |

| CP55940 | 0.5 | 10 | Yes |

This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, and what reaction conditions yield the highest purity?

- Methodology : Multi-step synthesis typically involves coupling indole-3-carboxylic acid derivatives with naphthalen-1-amine precursors. Key steps include:

- Use of coupling agents like TBTU or DCC to facilitate amide bond formation (e.g., similar to indole-2-carboxamide synthesis in ).

- Optimization of solvent systems (e.g., DMF or dichloromethane) and reaction times (24–48 hours) to minimize side products.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., pentyl chain at N1, naphthylamide at C3) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., molecular formula CHNO, exact mass 356.1889) .

- FT-IR : Identification of carboxamide C=O stretches (~1650 cm) and aromatic C-H bending .

Q. How does the compound’s solubility and stability affect experimental design?

- Methodology :

- Solubility testing in polar (DMSO, methanol) and non-polar solvents (hexane) to determine optimal dissolution for bioassays.

- Stability assessment under varying pH (e.g., simulated gastric fluid) and light exposure using HPLC-UV to track degradation products .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in human hepatocyte models?

- Methodology :

- Incubate with cryopreserved human hepatocytes (10 µM, 3 hours) and analyze metabolites via LC-HRMS.

- Primary pathways include:

- Hydroxylation : Adamantane or pentyl chain oxidation (e.g., monohydroxy metabolites).

- Dealkylation : Cleavage of the pentyl chain.

- Phase II metabolism : Glucuronidation of hydroxylated metabolites .

Q. How can researchers resolve contradictory bioactivity data between this compound and its fluorinated analogs (e.g., 5F-MN-24)?

- Methodology :

- Comparative SAR Studies : Test binding affinity at cannabinoid receptors (CB1/CB2) using radioligand displacement assays.

- Molecular Docking : Analyze fluorinated vs. non-fluorinated analogs’ interactions with receptor pockets (e.g., fluoropentyl chain enhancing lipid bilayer penetration) .

- Metabolic Stability Assays : Compare intrinsic clearance (CL) in human liver microsomes (e.g., STS-135 has CL = 208.8 mL/min/kg) .

Q. What strategies mitigate interference from structural analogs (e.g., APICA) in analytical workflows?

- Methodology :

- Chromatographic Separation : Use UPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

- MS/MS Fragmentation : Monitor unique product ions (e.g., m/z 356 → 299 for MN-24 vs. m/z 368 → 311 for 5F-MN-24) .

Q. How do regulatory classifications impact preclinical research protocols?

- Methodology :

- Verify legal status in jurisdiction-specific controlled substance acts (e.g., MN-24 listed in West Virginia Code Section 60a-2-204).

- Implement DEA-compliant storage (locked cabinets, access logs) and disposal protocols for Schedule I analogs .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.